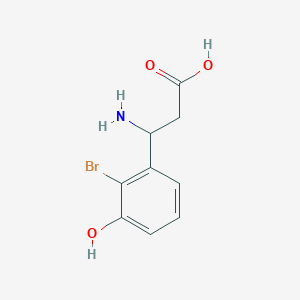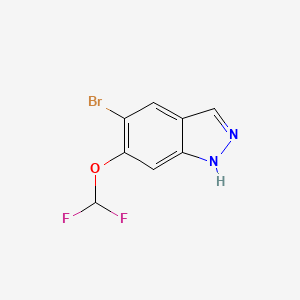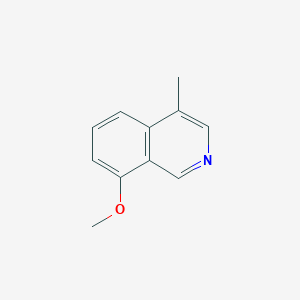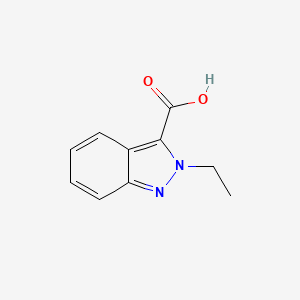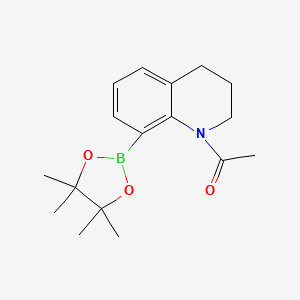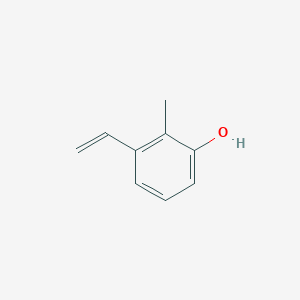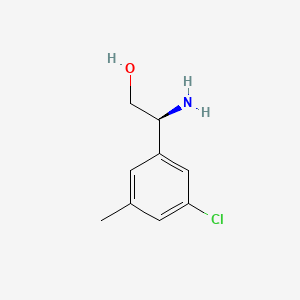
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group and a hydroxyl group attached to a chiral center, makes it an important molecule for enantiomeric studies and chiral separation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a chiral amine. One common method is the reductive amination of 3-chloro-5-methylbenzaldehyde using (S)-1-phenylethylamine as the chiral amine source. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to achieve high enantioselectivity. Catalysts such as chiral phosphoric acids or transition metal complexes are employed to facilitate the asymmetric synthesis. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and solvent choice .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(3-chloro-5-methylphenyl)acetone.
Reduction: Formation of 2-(3-chloro-5-methylphenyl)ethylamine.
Substitution: Formation of N-substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a chiral selector in chromatography.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, influencing biological pathways and eliciting specific effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(3-chloro-5-methylphenyl)ethanol: The enantiomer of the compound with different chiral properties.
2-Amino-2-(3-chloro-5-methylphenyl)propanol: A similar compound with an additional methyl group on the carbon chain.
2-Amino-2-(3-chloro-5-methylphenyl)butanol: A similar compound with a longer carbon chain.
Uniqueness
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in chiral separation processes and as a chiral building block in asymmetric synthesis .
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-chloro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clave InChI |
RMTGMXWWVVEJFV-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)Cl)[C@@H](CO)N |
SMILES canónico |
CC1=CC(=CC(=C1)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


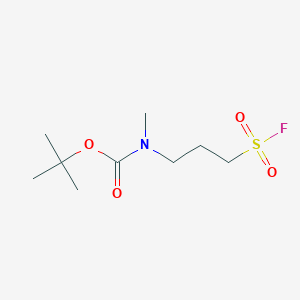
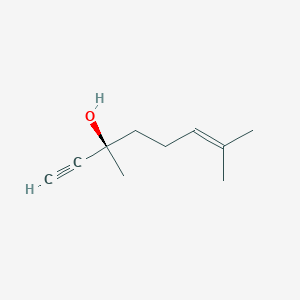

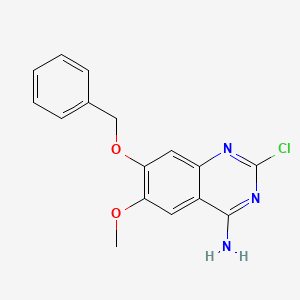
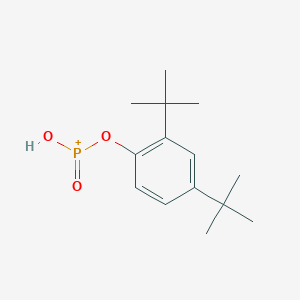
![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
